Sarpicillin
Overview
Description
Sarpicillin is a semi-synthetic penicillin derivative belonging to the beta-lactam antibiotic class. It is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. This compound is particularly effective against bacteria that are resistant to other penicillin derivatives, making it a valuable tool in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarpicillin can be synthesized through several synthetic routes. One common method involves the esterification of 6-aminopenicillanic acid with methoxymethyl chloride, followed by the reaction with tetrahydro-2,2-dimethyl-5-oxo-4-phenyl-1H-imidazol-1-yl . The reaction conditions typically include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes to produce the precursor 6-aminopenicillanic acid. This is followed by chemical modification steps, including esterification and subsequent reactions to introduce the desired functional groups. The process is optimized for high yield and purity, ensuring the production of pharmaceutical-grade this compound .
Chemical Reactions Analysis
Types of Reactions
Sarpicillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted this compound derivatives with different functional groups.
Scientific Research Applications
Sarpicillin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential in treating resistant bacterial infections and as a component of combination therapies.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Sarpicillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This results in weakened cell walls and eventual lysis of the bacteria . The molecular targets of this compound include various penicillin-binding proteins, and its action disrupts critical pathways involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Ampicillin: Another beta-lactam antibiotic with a similar mechanism of action but a different spectrum of activity.
Amoxicillin: A penicillin derivative with a broader spectrum of activity compared to sarpicillin.
Piperacillin: A beta-lactam antibiotic with enhanced activity against gram-negative bacteria.
Uniqueness of this compound
This compound is unique due to its structural modifications, which confer enhanced stability against beta-lactamase enzymes produced by resistant bacteria. This makes it particularly effective against beta-lactamase-producing strains, providing an advantage over other penicillin derivatives .
Properties
CAS No. |
40966-79-8 |
---|---|
Molecular Formula |
C21H27N3O5S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
methoxymethyl (2S,5R,6R)-6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H27N3O5S/c1-20(2)15(19(27)29-11-28-5)23-17(26)14(18(23)30-20)24-16(25)13(22-21(24,3)4)12-9-7-6-8-10-12/h6-10,13-15,18,22H,11H2,1-5H3/t13?,14-,15+,18-/m1/s1 |
InChI Key |
QTQPGZVDUCMVLK-KRWWSPQJSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BL-P1761 methoxymethylhetacillin sarpicillin sarpicillin, (2S-(2alpha,5alpha,6beta(S*)))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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